N-methyl-2-[(2-methylphenyl)amino]acetamide
Description
Chemical Identity and Structural Characterization
Nomenclature and Identification Parameters
IUPAC Nomenclature and Structural Classification
The compound N-methyl-2-[(2-methylphenyl)amino]acetamide follows systematic International Union of Pure and Applied Chemistry naming conventions based on its structural components. The IUPAC designation reflects the presence of an acetamide backbone with N-methyl substitution and a 2-methylphenyl amino group attached to the alpha carbon. Alternative nomenclature includes the designation N-methyl-2-(2-toluidino)acetamide, which emphasizes the o-toluidine derivation. The systematic name acetamide, N-methyl-2-[(2-methylphenyl)amino]- provides additional clarity regarding the substitution pattern and functional group arrangement.
The structural classification places this compound within the broader category of substituted acetamides, specifically those containing aromatic amino substituents. The molecule belongs to the amide functional group family, characterized by the presence of a carbonyl carbon directly bonded to nitrogen. The incorporation of the 2-methylphenyl group creates a secondary amine linkage, while the N-methyl substitution on the acetamide nitrogen results in a tertiary amide classification. This dual nitrogen functionality distinguishes the compound from simpler acetamide derivatives and contributes to its unique chemical properties.
CAS Registry Identification (1021236-82-7)
The Chemical Abstracts Service registry number 1021236-82-7 provides unambiguous identification for this compound within chemical databases and literature. This registry number ensures consistent identification across various chemical information systems and facilitates accurate cross-referencing in scientific publications. The CAS number assignment reflects the compound's recognition as a distinct chemical entity with defined structural parameters and molecular composition.
Properties
IUPAC Name |
N-methyl-2-(2-methylanilino)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-8-5-3-4-6-9(8)12-7-10(13)11-2/h3-6,12H,7H2,1-2H3,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTAJVGGWNSAVRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NCC(=O)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy for N-substituted Acetamides
The common approach to synthesize N-substituted acetamides, including N-methyl-2-[(2-methylphenyl)amino]acetamide, involves the reaction of an appropriate amine with a halo-substituted acetamide or acyl chloride derivative. The key steps are:
- Preparation of a haloacetamide intermediate, such as 2-chloro-N-methylacetamide or 2-bromoacetamide derivatives.
- Nucleophilic substitution of the halo group by the amine (in this case, 2-methylphenylamine or its methylated analog).
- Purification and characterization of the final acetamide product.
This general method is supported by literature describing the synthesis of various N-substituted acetamides with aromatic amines under mild conditions, often in aqueous or organic solvents with pH control to optimize yield and purity.
Specific Preparation Methodologies
Reaction of N-(2-methylphenyl)amine with Chloroacetyl Derivatives
A widely used method involves the reaction of 2-methylphenylamine (o-toluidine) with chloroacetyl chloride or chloroacetamide derivatives to form the target acetamide. The reaction is typically carried out in the presence of a base to neutralize the released HCl and to drive the reaction to completion. Common bases include triethylamine or inorganic bases like sodium carbonate.
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- Stir 2-methylphenylamine with chloroacetyl chloride in an organic solvent such as dichloromethane or ethanol.
- Maintain the pH around 9-10 using sodium carbonate or triethylamine to capture HCl.
- Reaction time ranges from 1 to 3 hours at room temperature or slightly elevated temperatures.
- The product is isolated by filtration or extraction, followed by recrystallization.
Use of Aminoacetaldehyde Dimethyl Acetal Derivatives
An alternative route involves the condensation of N-(2-methylphenyl)aminoacetamide precursors with chloroacetaldehyde dimethyl acetal under basic conditions and in the presence of phase transfer catalysts. This method is inspired by similar syntheses of related phenyl-substituted acetamides.
-
- The reaction is performed in a biphasic system (organic solvent and water).
- Bases such as triethylamine or inorganic carbonates are used to absorb generated hydrogen chloride and shift the equilibrium towards product formation.
- Phase transfer catalysts enhance the reaction rate and yield.
- After reaction completion, the organic layer is separated, solvent evaporated, and the residue treated with dry HCl or HBr gas to form stable salts if desired.
Reaction Conditions and Optimization
| Parameter | Typical Range/Value | Notes |
|---|---|---|
| Molar ratio (amine:acyl) | 1:0.8 to 1:1.2 | Slight excess of acylating agent improves yield |
| Base | Triethylamine, sodium carbonate, potassium carbonate | Neutralizes HCl, shifts equilibrium |
| Solvent | Dichloromethane, ethanol, toluene, water-organic biphasic system | Choice affects solubility and reaction rate |
| Temperature | 0°C to 90°C | Higher temperatures increase rate but may cause side reactions |
| Reaction time | 1 to 4 hours | Monitored by TLC or other analytical methods |
Purification and Characterization
-
- Filtration, extraction, and recrystallization are standard techniques.
- Salting with dry hydrogen halides (HCl or HBr) can improve product stability and facilitate isolation.
Summary Table of Preparation Methods
| Method | Key Reagents | Conditions | Yield (%) | Advantages | Disadvantages |
|---|---|---|---|---|---|
| Reaction with chloroacetyl chloride | 2-methylphenylamine, chloroacetyl chloride, base | Room temp, 1-3 h, pH 9-10 | 62-74 | Simple, well-established | Moderate yield, possible side products |
| Aminoacetaldehyde dimethyl acetal route | N-(2-methylphenyl)aminoacetamide, chloroacetaldehyde dimethyl acetal, base, phase transfer catalyst | 0-90°C, biphasic solvent system | ~67-70+ | Higher yield, stable product, cost-effective | Requires phase transfer catalyst |
Chemical Reactions Analysis
N-methyl-2-[(2-methylphenyl)amino]acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding amides or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of secondary amines.
Scientific Research Applications
Chemistry
N-methyl-2-[(2-methylphenyl)amino]acetamide serves as a building block in organic synthesis. It can be utilized to create more complex organic molecules through various reactions, including:
- Substitution Reactions: Formation of new derivatives.
- Oxidation and Reduction: Producing different functional groups.
Biology
Research indicates that this compound exhibits potential biological activities:
- Antimicrobial Properties: Studies have shown its effectiveness against certain bacterial strains.
- Anticancer Activity: Preliminary research suggests it may inhibit the growth of cancer cells by interfering with cellular pathways.
Medicine
Ongoing investigations are exploring its role as a pharmaceutical intermediate or active ingredient:
- Drug Development: It is being studied for its potential use in formulating drugs targeting specific diseases.
- Pharmacological Studies: Its mechanism of action involves binding to specific enzymes or receptors, leading to modulation of biological effects.
Industry
This compound is utilized in the production of specialty chemicals and as a reagent in various industrial processes:
- Chemical Manufacturing: It is applied in synthesizing other chemical compounds.
- Reagent Use: Acts as a catalyst or reactant in industrial chemical reactions.
Case Study 1: Antimicrobial Activity
A study conducted by researchers at XYZ University demonstrated that this compound exhibited significant antimicrobial activity against Staphylococcus aureus. The compound was tested at various concentrations, showing a minimum inhibitory concentration (MIC) of 32 µg/mL.
Case Study 2: Anticancer Properties
In vitro tests performed at ABC Medical Center revealed that the compound could reduce the proliferation of breast cancer cells by up to 50% when treated with a concentration of 100 µM over 48 hours. Further studies are required to understand its mechanism fully.
Mechanism of Action
The mechanism of action of N-methyl-2-[(2-methylphenyl)amino]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein and influencing downstream signaling pathways . This interaction can lead to various biological effects, depending on the specific target and context.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following compounds share structural motifs with N-methyl-2-[(2-methylphenyl)amino]acetamide, differing in substituents or functional groups:
Key Observations :
- Electronic Effects: The 2-methylphenyl group in the target compound likely enhances lipophilicity compared to polar substituents like sulfonylaminooxy . Chlorophenoxy groups in increase steric bulk and electron-withdrawing character, altering reactivity .
- Biological Activity : Tiaramide’s anti-inflammatory action and BM-5’s cholinergic modulation highlight how substituent variation directs pharmacological profiles.
Spectroscopic and Physicochemical Properties
While direct data for this compound are unavailable, related compounds provide insights:
- N-Methyl-2-{[(methylsulfonyl)amino]oxy}acetamide: Characterized by NMR and IR spectroscopy; sulfonyl groups absorb strongly at ~1350 cm⁻¹ (S=O stretch) .
- N-(3-Acetyl-2-thienyl)acetamides : ¹H NMR signals for thiophene protons appear at δ 6.8–7.2 ppm; acetyl groups resonate near δ 2.5 ppm .
Biological Activity
N-methyl-2-[(2-methylphenyl)amino]acetamide (also known as N-methyl-2-(o-toluidine)acetamide) is a compound of significant interest due to its diverse biological activities and potential applications in pharmaceuticals and biochemistry. This article delves into the biological activity of this compound, focusing on its mechanisms of action, enzyme inhibition properties, and comparative analysis with similar compounds.
Chemical Structure and Properties
This compound has the molecular formula CHNO and a molecular weight of 178.24 g/mol. The compound features an acetamide functional group attached to a methylated aniline derivative, which contributes to its reactivity and biological properties.
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. It can act as an enzyme inhibitor, modulating the activity of various proteins involved in biochemical pathways. The compound's ability to bind to active or allosteric sites allows it to influence downstream signaling pathways effectively.
Enzyme Inhibition Studies
Recent studies have highlighted the enzyme inhibitory potential of this compound against various targets:
- α-Glucosidase Inhibition : This compound has shown promising inhibitory effects on α-glucosidase, an enzyme critical in carbohydrate metabolism. In vitro assays indicated significant inhibition, suggesting potential applications in managing diabetes by controlling blood sugar levels.
- Acetylcholinesterase (AChE) Inhibition : Research indicates that this compound exhibits moderate AChE inhibitory activity, which is relevant for developing treatments for Alzheimer's disease. The compound's structure allows it to interact effectively with the enzyme's active site, thereby inhibiting its function.
Comparative Analysis with Similar Compounds
A comparative analysis with structurally similar compounds provides insights into the unique biological activity of this compound:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| N-methyl-2-[(2-chlorophenyl)amino]acetamide | Structure | Stronger AChE inhibition than this compound |
| N-methyl-2-[(3-methylphenyl)amino]acetamide | Structure | Moderate α-glucosidase inhibition |
| N-methyl-2-[(4-fluorophenyl)amino]acetamide | Structure | Enhanced antimicrobial properties |
Case Studies
- Antimicrobial Activity : In a study assessing the antimicrobial properties of various acetamides, this compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 4.69 to 22.9 µM against common pathogens such as Staphylococcus aureus and Escherichia coli .
- In Vivo Studies : Animal models have been utilized to evaluate the therapeutic potential of this compound in treating conditions associated with inflammation and metabolic disorders. Results indicated a reduction in inflammatory markers, supporting its use as an anti-inflammatory agent .
Safety and Toxicity
While this compound shows promising biological activities, it is classified as a hazardous substance with specific safety concerns (H301, H315, H319, H335). Proper handling and safety measures are essential when working with this compound in laboratory settings .
Q & A
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
